molecular formula C13H18O4 B13536292 3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid CAS No. 33214-44-7

3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13536292
CAS No.: 33214-44-7
M. Wt: 238.28 g/mol
InChI Key: KMPOKKWQNFUVKL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a butanoic acid chain with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Hydrolysis and Decarboxylation: The intermediate compound undergoes hydrolysis and decarboxylation to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the butanoic acid chain.

    3,4-Dimethoxyphenethylamine: Contains an amine group instead of a carboxylic acid group.

    3,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a butanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,8-12(14)15)9-5-6-10(16-3)11(7-9)17-4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPOKKWQNFUVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311749
Record name NSC245122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33214-44-7
Record name NSC245122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC245122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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